molecular formula C15H12N2O3 B12692828 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid CAS No. 142504-00-5

4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid

Cat. No.: B12692828
CAS No.: 142504-00-5
M. Wt: 268.27 g/mol
InChI Key: ZREAHTAYTBBGOK-UHFFFAOYSA-N
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Description

4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid is a compound belonging to the indazole family, which is known for its diverse biological activities Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the indole product. Subsequent steps involve further functionalization to introduce the hydroxy and acetic acid groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-1-phenyl-1H-indazole-5-acetic acid is unique due to the presence of both hydroxy and acetic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets .

Properties

CAS No.

142504-00-5

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-(4-hydroxy-1-phenylindazol-5-yl)acetic acid

InChI

InChI=1S/C15H12N2O3/c18-14(19)8-10-6-7-13-12(15(10)20)9-16-17(13)11-4-2-1-3-5-11/h1-7,9,20H,8H2,(H,18,19)

InChI Key

ZREAHTAYTBBGOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=C(C=C3)CC(=O)O)O

Origin of Product

United States

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